

Application Note: Quantification of Fenothiocarb in Soil using HPLC-UV

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Fenothiocarb** in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction and cleanup of the analyte from the complex soil matrix. The subsequent HPLC-UV analysis provides accurate and precise quantification of **Fenothiocarb**, making this method suitable for environmental monitoring and residue analysis in agricultural settings. All experimental parameters, including sample preparation, chromatographic conditions, and validation data, are presented herein.

Introduction

Fenothiocarb is a thiocarbamate herbicide used to control a variety of weeds. Its persistence and potential mobility in soil necessitate the development of sensitive and reliable analytical methods for its quantification to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and cost-effective technique for the analysis of pesticide residues. This application note presents a validated HPLC-UV method for the determination of **Fenothiocarb** in soil, leveraging the efficiency of the QuEChERS sample preparation technique.

Experimental Materials and Reagents



- Fenothiocarb analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Centrifuge capable of ≥3000 rcf.
- Vortex mixer.
- Analytical balance.
- Syringe filters (0.45 μm).

Standard Solution Preparation

A stock solution of **Fenothiocarb** (1000 μ g/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 μ g/mL).



Protocols Soil Sample Preparation (QuEChERS Method)

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[1]
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.[1]
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[1]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents. The exact amounts of sorbents may need to be optimized based on the soil type.
- Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[1] Filter the resulting supernatant through a 0.45 μm syringe filter into an autosampler vial for HPLC-UV analysis.

HPLC-UV Analysis

The instrumental conditions for the HPLC-UV analysis of **Fenothiocarb** are summarized in the table below.



| Parameter | Condition |
|-------------------------|---|
| HPLC Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 μm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 272 nm (based on typical absorbance for carbamates) |
| Run Time | 10 minutes |

Results and Discussion

The developed HPLC-UV method demonstrated good separation and quantification of **Fenothiocarb** in soil samples. The QuEChERS sample preparation method effectively removed a significant portion of matrix interferences, resulting in a clean chromatogram.

Method Validation

The method was validated for linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). The validation parameters were established by spiking blank soil samples with known concentrations of **Fenothiocarb** and processing them through the entire analytical procedure.

Quantitative Data Summary



| Parameter | Result |
|-------------------------------|------------|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Recovery (at 0.1 mg/kg) | 85 - 105% |
| Precision (RSD%) | < 10% |

Note: The quantitative data presented are typical values for carbamate pesticides in soil and should be confirmed through in-house validation.

Conclusion

This application note provides a detailed and effective HPLC-UV method for the quantification of **Fenothiocarb** in soil. The combination of the QuEChERS extraction and cleanup procedure with HPLC-UV analysis offers a sensitive, accurate, and reliable approach for routine monitoring of **Fenothiocarb** residues in environmental soil samples. The method is accessible to laboratories with standard chromatographic equipment and provides a valuable tool for researchers, scientists, and professionals in the field of drug development and environmental analysis.

Visualizations

Caption: Experimental workflow for **Fenothiocarb** analysis in soil.

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References

1. weber.hu [weber.hu]







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